butyl 2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1H-benzimidazole-1-carboxylate
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Overview
Description
BUTYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring, a butyl group, and a diethylcarbamoylmethylsulfanyl moiety
Preparation Methods
The synthesis of BUTYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.
Attachment of the Diethylcarbamoylmethylsulfanyl Moiety: This step involves the reaction of the benzodiazole intermediate with diethylcarbamoylmethylsulfanyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
BUTYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring or the butyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control.
Scientific Research Applications
BUTYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of BUTYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzymatic activity. The compound’s sulfanyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. Additionally, its benzodiazole ring can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar compounds to BUTYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE include other benzodiazole derivatives, such as:
Methyl 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE: Similar structure but with a methyl group instead of a butyl group.
Ethyl 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE: Similar structure but with an ethyl group instead of a butyl group.
The uniqueness of BUTYL 2-{[(DIETHYLCARBAMOYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C18H25N3O3S |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
butyl 2-[2-(diethylamino)-2-oxoethyl]sulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C18H25N3O3S/c1-4-7-12-24-18(23)21-15-11-9-8-10-14(15)19-17(21)25-13-16(22)20(5-2)6-3/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
LUJSYDFUNNSSOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N(CC)CC |
Origin of Product |
United States |
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